![molecular formula C9H6N4O3S B1395074 5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1217100-04-3](/img/structure/B1395074.png)
5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one
Übersicht
Beschreibung
The compound “5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one” is a chemical with the formula C₉H₆N₄O₃S . It is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H6N4O3S/c1-4-10-6(3-17-4)7-2-5(13-16-7)8-11-12-9(14)15-8/h2-3H,1H3,(H,12,14) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 250.24 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of a variety of heterocyclic compounds. For instance, isoxazolyl thioureas were reacted with ethyl bromopyruvate to yield a series of compounds including methyl/phenyl [4-carboethoxy-3-(3-methyl-5-styryl-isoxazol-4-yl)3H-thiazol-2-ylidene]amines, which further underwent cyclocondensation to form related 1,3,4-oxadiazoles (Rajanarendar, Karunakar, & Ramu, 2006).
Biological and Pharmacological Applications
- A study synthesized and evaluated S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol for their enzyme inhibition and cytotoxic behavior, indicating potential anti-diabetic properties (Abbasi et al., 2020).
- Novel 1,3,4-oxadiazole and benzothiazolylthioether derivatives were synthesized as potential antimycobacterial agents, showing promising activity against various strains of Mycobacterium tuberculosis and other bacteria (Chavan et al., 2019).
Industrial and Material Science Applications
- The compound's derivatives have been used to study the corrosion inhibition properties on mild steel in sulphuric acid, demonstrating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
- In another application, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and related oxadiazoles were synthesized and used as ligands in palladium(II) complexes for high-turnover-number catalysis in aqueous media, showing relevance in green chemistry and catalysis (Bumagin et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a common structure in this compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives, which share a common structure with this compound, have been found to affect a broad spectrum of biological effects . For instance, thiamine, a compound containing a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole, a component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Compounds with a similar thiazole ring have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole, a component of this compound, suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .
Biochemische Analyse
Biochemical Properties
5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in its structure is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the isoxazole ring can interact with proteins involved in inflammatory pathways, potentially inhibiting enzymes like cyclooxygenase . These interactions suggest that this compound may have antioxidant and anti-inflammatory properties.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation . This compound can modulate gene expression by influencing transcription factors such as NF-κB, which plays a crucial role in inflammatory responses. Additionally, it impacts cellular metabolism by interacting with enzymes involved in the glycolytic pathway, thereby affecting energy production within cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it may activate antioxidant enzymes, enhancing the cellular defense against oxidative stress. These interactions result in changes in gene expression, particularly those genes involved in inflammation and oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can maintain its biochemical activity, continuously influencing cellular functions such as gene expression and enzyme activity. Prolonged exposure may lead to adaptive cellular responses, potentially altering its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This compound can influence metabolic flux, altering the levels of various metabolites within cells. Additionally, it may affect the activity of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can interact with membrane transporters such as ABC transporters, facilitating its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
5-[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c1-4-10-6(3-17-4)7-2-5(13-16-7)8-11-12-9(14)15-8/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOBGEQTVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=NO2)C3=NNC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


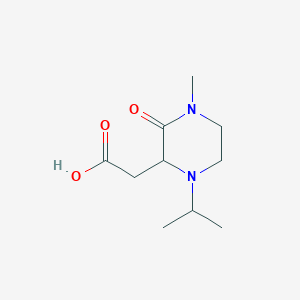
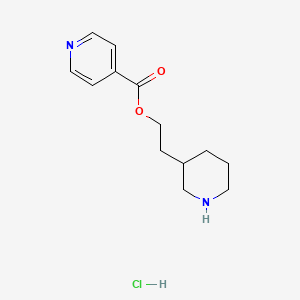

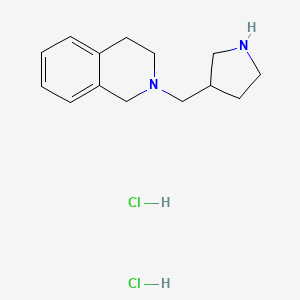
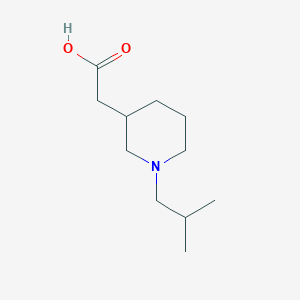
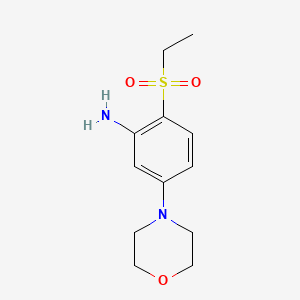
![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)




![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)

